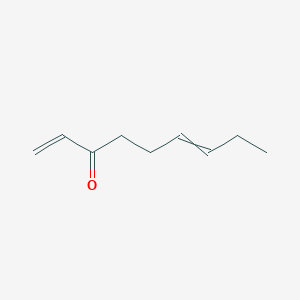

Nona-1,6-dien-3-one

Description

Significance of Unsaturated Ketones in Organic Synthesis and Natural Products

Unsaturated ketones, particularly α,β-unsaturated ketones, represent a cornerstone in the field of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules. Their importance stems from the conjugated system formed by the alkene and carbonyl group, which allows for a variety of chemical transformations. This structural motif is present in numerous natural products, contributing to their biological activities.

The reactivity of α,β-unsaturated ketones is characterized by two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. This dual reactivity allows for 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon, making them invaluable intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is harnessed in a multitude of synthetic strategies, including annulation reactions, cycloadditions, and multicomponent reactions, to construct cyclic and acyclic systems.

In nature, the unsaturated ketone moiety is a common feature in a diverse range of compounds, from signaling molecules to potent therapeutic agents. For instance, many steroids, prostaglandins, and alkaloids contain this functional group, which is often crucial for their biological function. The electrophilic nature of the β-carbon in α,β-unsaturated ketones allows them to act as Michael acceptors, enabling them to interact with biological nucleophiles such as amino acid residues in proteins, a mechanism that underlies the bioactivity of many natural products.

The synthesis of unsaturated ketones can be achieved through various established methods, including the aldol (B89426) condensation, Knoevenagel condensation, and oxidation of allylic alcohols. pnas.org More contemporary approaches continue to be developed, focusing on improving efficiency, selectivity, and sustainability. These include transition metal-catalyzed reactions, such as hydroacylation and carbonylation, which offer atom-economical routes to these valuable compounds. The continuous development of synthetic methodologies for unsaturated ketones underscores their enduring importance in both academic research and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Overview of Research Trajectories for Nona-1,6-dien-3-one and its Structural Analogues

This compound has emerged in academic research primarily as a pivotal synthetic intermediate. The investigation of this compound is often linked to the total synthesis of high-value natural products, particularly those with desirable fragrance properties. A significant research trajectory for this compound is its role as a central precursor in the synthesis of several important constituents of jasmine oil. thegoodscentscompany.comresearchgate.net

Specifically, (Z)-nona-1,6-dien-3-one serves as a common intermediate for the synthesis of jasmone, methyl jasmonate, and γ-jasmolactone, all of which are prized for their characteristic jasmine scent. thegoodscentscompany.comresearchgate.net The synthetic strategy involving this dienone allows for divergent pathways to these related but structurally distinct target molecules. The research in this area focuses on developing efficient and stereoselective routes from readily available starting materials to (Z)-nona-1,6-dien-3-one, and its subsequent conversion to the final jasmonoid products. For example, one synthetic route involves the oxidation of the corresponding alcohol, (Z)-nona-1,6-dien-3-ol, to yield the target ketone. pnas.org

Research into the structural analogues of this compound is also an active area, particularly within the flavor and fragrance industry. These analogues, which include other nonadienones and related alcohols, are investigated for their unique organoleptic properties and as potential components in perfume compositions. For instance, compounds like (E,E)-nona-2,6-dien-1-ol and its derivatives are explored for their potential biological activities and as precursors for other valuable chemicals. nih.gov The study of these analogues helps in understanding the structure-activity relationships that govern odor profiles and biological functions.

The table below provides a summary of available data for this compound.

| Property | Value |

| Molecular Formula | C9H14O |

| CAS Number | 61856-12-0 |

| Key Application | Intermediate in the synthesis of jasmine constituents |

The following interactive table details some of the structural analogues of this compound and their associated research applications.

| Compound Name | Molecular Formula | CAS Number | Key Research Area/Application |

| (2E,6E)-Nona-2,6-dien-1-ol | C9H16O | 33467-78-6 | Pheromone research, precursor for synthesis |

| Nona-3,5-dien-2-one | C9H14O | 80387-31-1 | Intermediate in organic synthesis |

| 1,8-Nonadiene | C9H16 | 4900-30-5 | Monomer in metathesis polymerization |

| (E,Z)-3,6-nonadien-1-ol | C9H16O | 35143-69-8 | Fragrance and flavor component |

| 3,7-dimethylnona-1,6-dien-3-ol | C11H20O | 10339-55-6 | Fragrance and flavor component |

Structure

3D Structure

Properties

CAS No. |

61856-12-0 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-1,6-dien-3-one |

InChI |

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4-6H,2-3,7-8H2,1H3 |

InChI Key |

DECNJXSQZFWFRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nona 1,6 Dien 3 One and Its Structural Analogues

Stereoselective and Regioselective Synthetic Approaches to Dienones

Wittig-Type Methodologies for Double Bond Configuration Control

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes from carbonyl compounds, offering a degree of control over the resulting double bond stereochemistry. thieme-connect.de These methods are particularly relevant for the construction of diene systems like nona-1,6-dien-3-one and its analogues. The synthesis of 1,3-dienes can be approached in several ways using these phosphorus-based reactions: by reacting a phosphorus ylide with an α,β-unsaturated aldehyde or ketone, by using an ylide that already contains a double bond, or through a tandem reaction with a 1,2-dicarbonyl compound. thieme-connect.de

For instance, the synthesis of (1E,3E,6E,8E)-1,9-diarylnona-1,3,6,8-tetraen-5-ones has been accomplished through a sequence involving a Wittig reaction followed by a Horner-Wadsworth-Emmons reaction. researchgate.net Similarly, two new syntheses of (3E,6Z,9Z)-1,3,6,9-nonadecatetraene, a geometric isomer of a moth pheromone, were developed using a combination of traditional acetylenic chemistry and Wittig olefination reactions. nih.gov The stereoselectivity of the Wittig reaction can be influenced by factors such as the nature of the ylide, the reaction conditions, and the presence of additives. For example, the formation of cis-olefins is often kinetically favored in salt-free media, while trans-olefins can be obtained as the thermodynamic product, especially in the presence of lithium salts. rsc.org

The use of polymer-supported triphenylphosphine (B44618) in Wittig reactions has also been explored, demonstrating the versatility of this methodology. rsc.org These supported reagents have been successfully used with a variety of carbonyl compounds, including bulky ketones. rsc.org

Catalytic Hydrosilylation of Related Allenic Systems

Catalytic hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a versatile method for the synthesis of organosilicon compounds and can be applied to substrates containing carbonyl groups. While direct hydrosilylation of this compound itself is not extensively detailed, the principles of hydrosilylating ketones and allenes provide insight into potential synthetic strategies for its derivatives.

The hydrosilylation of ketones to form silyl (B83357) ethers is a well-established transformation catalyzed by various transition metal complexes, including those of copper, nickel, and cobalt. beilstein-journals.orgresearchgate.netcdnsciencepub.com For example, N-heterocyclic carbene (NHC)-Cu(I) complexes have been shown to be highly efficient catalysts for the hydrosilylation of aryl, alkyl, and cyclic ketones. beilstein-journals.org Nickel(II) indenyl complexes can also catalyze the regiospecific hydrosilylation of ketones to yield silyl ethers in high yields. cdnsciencepub.com Cobalt complexes with PNP-pincer ligands have been used for the hydrosilylation of a wide range of ketones under base-free conditions. researchgate.net

The selective hydrosilylation of allenes is a method for preparing allyl- or vinylsilanes, but controlling regio- and stereoselectivity can be challenging. nih.gov However, cobalt catalysts have been identified that exhibit high selectivity for the hydrosilylation of allenes. mdpi.com Furthermore, nickel-catalyzed hydrosilylation has been successfully applied to olefins containing ketone groups, demonstrating the potential for chemoselective reactions on multifunctional molecules. nih.gov These methodologies suggest that catalytic hydrosilylation could be a viable strategy for the functionalization of this compound or its precursors, potentially leading to a variety of silicon-containing derivatives.

Synthesis of Polycyclic and Spirocyclic Nona-dienone Derivatives

Bicyclo[X.Y.Z]nona-dienone Systems (e.g., Bicyclo[3.3.1]nona-3,6-dien-2-ones, Bicyclo[3.2.2]nona-6,8-dien-3-one)

The synthesis of bicyclo[3.3.1]nona-3,6-dien-2-one derivatives has been achieved through a concise route utilizing aldol (B89426) condensation reactions. orscience.rueco-vector.comvietnamjournal.ru This strategy employs cyclohex-2-enones with a carbonyl group in the side chain as key building blocks. orscience.rueco-vector.comvietnamjournal.ru The reaction has shown good results for substrates with electron-donating groups in aromatic substituents and requires only two steps and two building blocks, such as a Mannich base and acetoacetic ester. orscience.rueco-vector.comvietnamjournal.ru Another approach involves the treatment of certain 1,5-diketones with sulfuric acid, leading to bridged bicyclic structures. researchgate.net An asymmetric synthesis of the bicyclo[3.3.1]nonadienone core of (-)-huperzine has also been reported, using an α-substituted α,β-unsaturated aldehyde and a pyridine (B92270) analogue. beilstein-journals.org

Bicyclo[3.2.2]nona-6,8-dien-3-ones can be synthesized in a single step through a silver trifluoroacetate-induced reaction of 2-methoxyallyl bromide with arenes. researchgate.netmolaid.comacs.org These compounds are sensitive to acid and heat. researchgate.netacs.org An alternative route to homobarrelenone (bicyclo[3.2.2]nona-3,6,8-trien-2-one) and its derivatives involves a pinacol-type rearrangement of 1-methoxybicyclo[3.2.2]nona-3,6-dien-2-ols. oup.com

Spiro[X.Y]nona-dienone Frameworks (e.g., 1-Oxaspiro[4.4]nona-3,6-dien-2-one, Tetraazaspiro[4.4]nona-2,6-dien-9-ones)

The synthesis of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives has been accomplished through a visible-light-induced intermolecular dearomative cyclization of furans. nih.govfigshare.comacs.org This method utilizes a fac-Ir(ppy)3 catalyst and involves the reaction of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate with alkynes, proceeding via a 5-exo-dig radical cyclization. nih.govfigshare.comacs.org This approach provides access to spirocycle skeletons under mild conditions, using water as an external oxygen source. nih.govacs.org

The synthesis of 1,2,6,8-tetraazaspiro[4.4]nona-2,6-dien-9-ones has been achieved with high regioselectivity through the 1,3-dipolar cycloaddition reaction of nitrilimines with 3,5-dihydro-4H-imidazol-4-ones. znaturforsch.comresearchgate.net This reaction yields 1,3,4,7,8-pentaaryl-1,2,6,8-tetraazaspiro[4.4]-nona-2,6-dien-9-ones specifically, avoiding the formation of other regioisomers. znaturforsch.com These 5(4H)-imidazolones serve as valuable precursors for the synthesis of various spirocyclic compounds. researchgate.nethilarispublisher.com

Heterocyclic Nona-dienone Scaffolds (e.g., Pentaazabicyclo[3.3.1]nona-3,7-diene Derivatives)

A range of tetrasubstituted 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives has been synthesized in good to excellent yields. mdpi.commdpi.comresearch-nexus.netorcid.org The synthesis involves the reaction of 3-oxo-2-arylhydrazonopropanal derivatives with a twofold molar ratio of ammonium (B1175870) acetate. mdpi.comresearchgate.net This reaction can be activated by a triethylamine (B128534) catalyst under various heating conditions, including thermal, ultrasonic, and microwave irradiation, with ethanol (B145695) as the solvent. mdpi.comresearchgate.net The structures of these compounds have been confirmed using spectral data and, in some cases, X-ray single crystal analysis. mdpi.com

Emerging Synthetic Activation Methods

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly activation methods. For the synthesis of nona-dienone derivatives and related heterocyclic structures, several emerging techniques have shown promise.

Microwave and Ultrasound Irradiation: These non-conventional energy sources have been successfully employed to accelerate the synthesis of various heterocyclic compounds, including 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives. mdpi.comresearchgate.net Microwave-assisted synthesis, in particular, is recognized for its ability to enhance reaction rates, improve yields and purity, and provide greener reaction conditions. researchgate.net Ultrasound irradiation promotes organic synthesis through acoustic cavitation, leading to benefits such as reduced reaction times and easier work-up procedures. researchgate.net

Visible-Light Photocatalysis: This method has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. An example is the synthesis of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives through a visible-light-induced intermolecular dearomative cyclization of furans. nih.govfigshare.comacs.org This approach utilizes a photocatalyst to initiate radical cascade reactions, enabling the formation of intricate spirocyclic frameworks. nih.govacs.orgresearchgate.net

Catalysis with Magnetic Nanoparticles: The use of reusable magnetic catalysts represents a green and sustainable approach to organic synthesis. For instance, magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4/g-C3N4 have been developed as a reusable catalyst for the synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com This catalyst demonstrates high stability and catalytic activity, allowing for efficient one-pot multicomponent reactions under mild conditions. jsynthchem.com

Organocatalysis: Asymmetric organocatalysis has become a major pillar of modern synthesis. For example, the asymmetric synthesis of the bicyclo[3.3.1]nonadienone core of (-)-huperzine was achieved using an organocatalyst to control the stereochemistry of the product. beilstein-journals.org This method relies on the activation of carbonyl compounds through the formation of enamine or iminium ion intermediates. beilstein-journals.org

These emerging activation methods offer significant advantages over traditional synthetic protocols, including increased efficiency, milder reaction conditions, and improved sustainability, paving the way for the development of novel and complex nona-dienone-based structures.

Visible-Light-Induced Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. This approach has been successfully applied to the synthesis of structural analogues of this compound, particularly spirocyclic dienones.

One notable application is the intermolecular dearomative cyclization of furans with alkynes to produce 1-oxaspiro[4.4]nona-3,6-dien-2-one skeletons. acs.orgcolab.ws This transformation is catalyzed by iridium complexes, such as fac-Ir(ppy)3, and utilizes visible light to initiate a radical cascade process. colab.ws The reaction proceeds by irradiating the photocatalyst, which then engages in a single-electron transfer (SET) with a bromo-substituted furan (B31954) derivative. This generates a radical intermediate that adds to an alkyne, leading to a vinyl radical. A subsequent 5-exo-dig radical cyclization onto the furan ring, followed by hydrolysis using water as an external oxygen source, yields the desired spirolactone product. colab.wschemrxiv.org This method provides a novel pathway to spirocyclic systems, which are features in various natural products. chemrxiv.orgrsc.org

The following table summarizes the findings for the synthesis of substituted 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives via this photocatalytic method.

| Entry | Alkyne Substrate | Product Yield (%) | Reference |

| 1 | Phenylacetylene | 72% | colab.ws |

| 2 | 4-Methylphenylacetylene | 75% | colab.ws |

| 3 | 4-Methoxyphenylacetylene | 85% | colab.ws |

| 4 | 4-Chlorophenylacetylene | 68% | colab.ws |

| 5 | 1-Hexyne | 41% | colab.ws |

| 6 | Cyclopropylacetylene | 35% | colab.ws |

Furthermore, blue-light-induced, iron-catalyzed reactions have been developed for the α-alkylation of ketones, providing access to γ,δ-unsaturated ketones. nih.gov This "borrowing hydrogen" methodology operates at room temperature and involves an iron complex that acts as both a photosensitizer and a catalyst for dehydrogenation and reduction steps. nih.gov Mechanistic studies indicate that the reaction proceeds through dienone or ene-ynone intermediates, where steric hindrance plays a key role in preventing over-reduction and favoring the formation of the target non-conjugated enones. nih.gov

Microwave and Ultrasound Assisted Reactions

Microwave irradiation and sonication are alternative energy sources that can dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. psu.edujove.comtandfonline.com

Microwave-assisted synthesis has been effectively used to prepare complex organometallic structures incorporating a dienone core. For instance, the iron-containing complex triscarbonyl-(2,4-bis(trimethylsilyl)bicyclo[3.3.0]nona-1,4-dien-3-one)iron, a structural analogue of this compound, was synthesized via microwave irradiation. unibo.it The reaction involves the cyclization of 1,7-octadiyne (B1345467) in the presence of diiron nonacarbonyl (Fe₂(CO)₉). The use of microwave heating allows the reaction to be completed efficiently, demonstrating the utility of this technique for organometallic synthesis. unibo.itunibo.it

The table below details the specific conditions for this microwave-assisted transformation.

| Reactants | Solvent | Temperature (°C) | Time (min) | Product Yield (%) | Reference |

| 1,7-Octadiyne, Fe₂(CO)₉ | Toluene | 140 | 140 | 83% | unibo.it |

Ultrasound-assisted synthesis has also proven to be a valuable green chemistry tool for preparing unsaturated ketones and their derivatives. researchgate.netconicet.gov.ar Sonication enhances mass transfer and accelerates reaction rates through acoustic cavitation. researchgate.net This methodology has been applied to the synthesis of chalcones (α,β-unsaturated ketones) and in reactions utilizing dienones as starting materials. tandfonline.comconicet.gov.ar For example, the reaction of α,β-unsaturated ketones and dienones with 2-aminothiophenol (B119425) to form benzothiazepines is significantly more efficient under ultrasonic irradiation, offering high yields in shorter reaction times. tandfonline.com The benefits of ultrasound-assisted methods include milder conditions, reduced reaction times, and often simplified work-up procedures, making it an attractive alternative to traditional protocols. mdpi.com

Mechanistic Investigations of Nona 1,6 Dien 3 One Reactivity and Transformations

Carbonyl Reactivity and Functional Group Transformations

The ketone moiety in nona-1,6-dien-3-one is a primary site for nucleophilic attack and can participate in various condensation reactions.

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This allows for nucleophilic addition reactions. A classic example of this is the addition of hydrogen cyanide (HCN) across the carbonyl double bond to form a cyanohydrin.

The reaction is typically performed by treating the ketone with a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic medium (pH 4-5) to ensure a sufficient concentration of both the cyanide nucleophile and HCN for protonation of the intermediate alkoxide. chemguide.co.uk

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion (⁻CN) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgchemguide.co.uk

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a proton source, such as an undissociated HCN molecule or water, to yield the final cyanohydrin product, 3-cyano-nona-1,6-dien-3-ol. chemguide.co.uk

This reaction is significant as it creates a new chiral center if the substituents on the carbonyl are different, and the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol.

Table 1: Nucleophilic Addition of Cyanide to this compound

| Reactant | Reagents | Product | Reaction Type |

| This compound | NaCN or KCN, H₂SO₄ (catalytic) | 3-Cyano-nona-1,6-dien-3-ol | Nucleophilic Addition |

Aldol (B89426) reactions involve the reaction of an enolate ion with a carbonyl compound. While this compound itself does not possess the 1,4- or 1,5-dicarbonyl structure typically required for a simple intramolecular aldol reaction, its structure is suitable for other cyclization pathways under basic or acidic conditions. chemtube3d.comlibretexts.orgopenstax.org For instance, related divinyl ketones can undergo intramolecular cyclizations.

In the presence of a base, an enolate can be formed by deprotonation at the α-carbon (C-2 or C-4). The resulting enolate can, in principle, act as a nucleophile. An intramolecular reaction could occur if this enolate attacks one of the double bonds, particularly the conjugated double bond in a Michael-type addition, which could lead to cyclization.

More relevant are intramolecular aldol reactions of precursors that could form this compound derivatives. For example, the intramolecular aldol cyclization of a 1:1 mixture of 7-acetyl-4-methylenespiro[4.4]non-7-en-1-one and 7-acetyl-4-methylspiro[4.4]nona-3,7-dien-1-one, which share structural similarities, can be induced by base to form a tricyclic ketone. mun.ca Such reactions highlight the potential for this compound, with its multiple reactive sites, to participate in complex cyclization cascades to form five- or six-membered rings, which are thermodynamically favored. chemtube3d.com The formation of bicyclo[3.3.1]nonane systems through tandem Michael addition-intramolecular aldol condensations of diketones has also been reported, suggesting a potential pathway for related structures. rsc.org

Table 2: Potential Intramolecular Cyclization Pathways

| Starting Material Type | Conditions | Intermediate/Pathway | Product Type |

| 1,5-Diketone Precursor | Base catalysis | Intramolecular Aldol Condensation | Cyclohexenone derivative libretexts.orgopenstax.org |

| Dienone with active methylene | Base or Acid | Intramolecular Michael Addition then Aldol | Bicyclic ketone |

| Related Spiro Dienone | Base catalysis | Intramolecular Aldol Condensation | Tricyclic ketone mun.ca |

Stereochemical Control and Selectivity in Dienone Transformations

Controlling stereochemistry in the reactions of flexible, acyclic molecules like this compound is a significant synthetic challenge. The outcome of a reaction is governed by subtle differences in the activation energies of pathways leading to different stereoisomers, which are influenced by steric and electronic factors. wikipedia.org Selectivity can be categorized as diastereoselectivity, concerning the formation of one diastereomer over another, or enantioselectivity, the preferential formation of one enantiomer. wikipedia.orgmsu.edu

In transformations of this compound, stereocontrol can be exerted at its three principal reactive sites: the carbonyl group, the α,β-double bond, and the isolated γ',δ'-double bond.

At the Carbonyl Group: Nucleophilic addition to the carbonyl carbon can create a new stereocenter. The stereoselectivity of this process is often dictated by the existing steric and electronic environment, as described by models like Cram's rule and the Felkin-Anh model. For example, the reduction of the ketone to an alcohol using a hydride reagent will proceed via preferential attack from the less hindered face of the carbonyl group. In cyclic systems, steric hindrance from the ring structure provides a clear bias, but in acyclic systems like this compound, the preferred conformation of the molecule in the transition state determines the outcome. msu.edu

At the Conjugated System: Conjugate addition (Michael addition) to the β-carbon of the enone system is a powerful C-C bond-forming reaction. Achieving stereoselectivity requires controlling the facial approach of the nucleophile to the planar enone. This is often accomplished using chiral catalysts, such as organocatalysts or transition metal complexes, which create a chiral environment and favor one pathway over the other, leading to an enantiomerically enriched product.

In Cycloaddition Reactions: The dienone moiety can act as a dienophile in Diels-Alder reactions. The selectivity of these reactions is highly dependent on the diene and the reaction conditions. The use of bulky Lewis acids, for example, has been shown to influence the endo/exo selectivity in reactions involving acyclic dienes by altering the stability of the respective transition states through steric and electronic interactions. rsc.org Similarly, the isolated double bond could participate as a dienophile.

The Horner-Wadsworth-Emmons reaction, a variant of the Wittig reaction used to synthesize α,β-unsaturated ketones, demonstrates excellent control over the geometry of the newly formed double bond, typically favoring the (E)-isomer. rsc.orgnumberanalytics.com This highlights how synthetic methods can pre-install specific stereochemical features in molecules like this compound.

| Transformation | Type of Selectivity | Controlling Factors | Example |

| Ketone Reduction | Diastereoselective | Steric hindrance around the carbonyl (Felkin-Anh model) | Reduction with LiAlH₄ to form a specific diastereomeric alcohol. |

| Conjugate Addition | Enantioselective | Chiral catalyst (e.g., cinchona alkaloid-derived amine) | Michael addition of a nucleophile to yield an optically active product. |

| Diels-Alder Reaction | Endo/Exo Diastereoselectivity | Lewis acid catalyst, temperature, solvent | Reaction with cyclopentadiene (B3395910) catalyzed by AlCl₃ (endo-selective) or B(C₆F₅)₃ (exo-selective). rsc.org |

Advanced Spectroscopic and Analytical Techniques for Reaction Pathway Elucidation

Elucidating the complex reaction pathways of this compound requires a suite of advanced analytical and computational tools. These techniques allow for the unambiguous identification of starting materials, intermediates, final products, and transition states, providing a complete mechanistic picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons, allowing for the identification of functional groups and basic connectivity. mdpi.com

2D NMR: These experiments are crucial for determining the precise structure and relative stereochemistry of complex products.

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin coupling networks, establishing connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for assembling the complete carbon skeleton and positioning functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing critical information about the relative stereochemistry and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) is essential for determining molecular weights and elemental compositions.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the confident determination of a product's elemental formula. mdpi.com

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion to provide structural information. This is particularly useful for distinguishing between isomers that may have identical molecular weights.

Computational Chemistry offers profound insight into reaction mechanisms that are often inaccessible through experimental means alone.

Density Functional Theory (DFT): Used to calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. ijrar.orgresearchgate.net By mapping the potential energy surface, DFT can be used to predict the most likely reaction pathway, rationalize observed stereoselectivities by comparing transition state energies (ΔΔG‡), and understand the electronic effects governing the reaction. ijrar.orgrsc.org

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of molecules over time, providing insights into conformational preferences and the initial steps of a reaction, which can be critical in stereoselective transformations.

| Technique | Type of Information Provided | Application in Studying this compound Reactions |

| 2D NMR (COSY, HSQC, HMBC) | Covalent structure, atom connectivity | Unambiguously determining the structure of rearrangement or addition products. |

| 2D NMR (NOESY) | Relative stereochemistry, 3D conformation | Differentiating between diastereomeric products; confirming cis/trans geometry. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular formula | Confirming the identity of products and ruling out alternative structures. |

| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns | Differentiating isomers and identifying characteristic substructures. |

| Density Functional Theory (DFT) | Transition state structures, reaction energy profiles | Calculating energy barriers for competing rearrangement pathways; rationalizing stereo- and regioselectivity. ijrar.orgresearchgate.net |

Catalytic Transformations Involving Nona 1,6 Dien 3 One and Its Analogues

Transition Metal Catalysis for Dienone Functionalization

The presence of multiple reactive sites—a ketone and two carbon-carbon double bonds—in dienones makes them excellent substrates for transition metal-catalyzed reactions. These catalysts can activate the molecule in various ways, leading to highly selective transformations.

Ruthenium complexes are well-regarded for their catalytic prowess in hydrogenation and dehydrogenation reactions. In the context of dienones, these reactions can selectively target the carbon-carbon double bonds or involve the carbonyl group.

Hydrogenation: Ruthenium catalysts are effective for the hydrogenation of dienones. For instance, ruthenium complexes can catalyze the transfer hydrogenation of dienones using hydrogen donors like 2-propanol. rsc.org The mechanism often involves the formation of a ruthenium hydride species which then participates in the reduction. acs.org In the case of benzo-fused heteroarenes, which can be considered complex dienone analogues, ruthenium catalysts with chiral ligands like spiroketal-based diphosphine (SKP) can achieve carbocycle-selective hydrogenation. nih.gov This suggests that with appropriate ligand design, selective hydrogenation of one of the double bonds in a non-conjugated dienone like nona-1,6-dien-3-one could be achieved. The catalytic cycle for the hydrogenation of polar bonds by ruthenium hydride complexes has been extensively reviewed. acs.org Cationic ruthenium diamine complexes have also shown high efficiency in the asymmetric hydrogenation of various N-containing heteroarenes. dicp.ac.cn

Dehydrogenation: Ruthenium catalysts can also effect the dehydrogenation of cyclic and acyclic compounds to produce unsaturated systems. nih.govethz.ch For example, a dinuclear monohydrido bridged ruthenium complex has been shown to be a highly efficient and selective catalyst for the acceptorless dehydrogenation of heterocycles. ias.ac.in The mechanism for the dehydrogenation of N-heterocycles is proposed to begin with N–H activation by the metal center, followed by C–H activation and isomerization, leading to the liberation of molecular hydrogen. ias.ac.in While direct dehydrogenation of a simple dienone like this compound is less common, the reverse reaction, hydrogenation, is well-established. Kinetic studies on the dehydrogenation of alcohols catalyzed by the Shvo catalyst point to a concerted transfer of both OH and CH hydrogens to the ruthenium complex. nih.gov

Palladium catalysis offers a powerful toolkit for the manipulation of dienones and related unsaturated systems. Key transformations include the isomerization of allenic precursors to form conjugated dienones and stereoselective allylic substitutions.

Isomerization of Allenic Precursors: Allenic sulfones have been shown to isomerize to 1-arylsulfonyl 1,3-dienes under palladium catalysis in the presence of a weak acid. researchgate.netnih.gov The mechanism of this transformation has been investigated, providing insights into how allenes can be rearranged to form conjugated diene systems. researchgate.netnih.gov Similarly, palladium hydride catalysts can facilitate the long-range isomerization of alkynyl alcohols into α,β-unsaturated aldehydes and ketones, with dienyl alcohols proposed as intermediates in this process. acs.org This suggests a potential pathway for synthesizing dienones from appropriately substituted allenes or alkynes. Mechanistic studies of Pd(II)-catalyzed E/Z isomerization of unactivated alkenes point towards a monometallic nucleopalladation pathway. nih.gov

Allylic Substitutions: Palladium-catalyzed asymmetric allylic substitution is a cornerstone of modern organic synthesis. nih.gov This reaction can be applied to substrates containing dienone-like structures. For instance, a protocol for the enantioselective allylic C(sp3)-H functionalization of acyclic non-conjugated dienes has been developed using a palladium hydride catalyst. nih.gov The proposed mechanism involves a chain-walking process followed by an outer-sphere nucleophilic substitution on a π-allyl palladium intermediate. nih.gov Furthermore, palladium catalysis enables the asymmetric formal nucleophilic o-cresolylation with Morita−Baylis−Hillman carbonates derived from 2-cyclohexenones, proceeding through an η2-Pd(0)-dienone complex. dicp.ac.cn The synthesis of allylic fluorides from allylic chlorides can also be achieved with high enantioselectivity using a chiral bisphosphine-ligated palladium complex. ucla.edu

Table 1: Examples of Palladium-Catalyzed Transformations An interactive data table will be generated here based on the detailed research findings.

| Precursor Type | Catalyst System | Transformation | Product Type | Reference(s) |

| Allenic Sulfone | Palladium catalyst, weak acid | Isomerization | 1-Arylsulfonyl 1,3-diene | researchgate.netnih.gov |

| Acyclic Non-conjugated Diene | PdH catalyst, chiral ligand | Migratory Allylic C-H Functionalization | Allylation product | nih.gov |

| Allylic Chloride | Chiral bisphosphine-Pd complex, AgF | Nucleophilic Fluorination | Allylic Fluoride | ucla.edu |

| MBH Carbonate of 2-Cyclohexenone | Pd(0) catalyst, chiral phosphonamidite ligand | Asymmetric o-Cresolylation | o-Cresolylated products | dicp.ac.cn |

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes, allenes, and alkenes towards cycloaddition reactions. beilstein-journals.orgnih.gov These reactions can be used to construct complex polycyclic frameworks from dienone precursors or their synthetic equivalents. For instance, gold(I) has been shown to catalyze the tandem cyclization/(3+3) cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with nitrones, providing access to bicyclic oxazine (B8389632) derivatives. beilstein-journals.org The mechanism is thought to proceed through a gold-activated alkyne which then undergoes further reaction.

Furthermore, gold(I)-catalyzed intramolecular [4+2] cycloadditions of arylalkynes or 1,3-enynes with alkenes have been developed. beilstein-journals.org In the context of allenenynes, a gold-catalyzed cyclopropanation/[5+3] cycloaddition has been reported to yield bicyclo[3.3.1]nonane derivatives. utas.edu.au The proposed mechanism involves a stepwise [5+3] cycloaddition pathway, a rare mode of reactivity in gold catalysis. utas.edu.au While direct cycloadditions with this compound are not explicitly detailed, the reactivity of related enone and dienyne systems suggests its potential as a substrate in such transformations. A gold-catalyzed synthesis of bicyclo[4.3.0]nonadiene derivatives from 1,6-allenynes proceeds via a tandem 6-endo-dig/Nazarov cyclization. acs.org

Nickel catalysts offer a cost-effective and highly reactive alternative to precious metals for various organic transformations. nih.govresearchgate.net In the realm of dienone chemistry, nickel catalysis has been employed for hydrofunctionalizations and the development of stereoselective reaction pathways.

A notable example is the nickel-catalyzed regioselective 1,4-addition of organoboronic acids to dienones, which allows for the formation of products with an all-carbon quaternary center. nih.govresearchgate.net The presence of the 3-alkenyl group in the dienone is crucial for the reaction to proceed smoothly, suggesting a mechanism involving coordination of the dienyl group to the nickel center. nih.govresearchgate.net Nickel catalysts have also been used for the direct stereoselective α-allylation of ketones with non-conjugated dienes. nih.gov This transformation creates adjacent quaternary and tertiary stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov Computational studies indicate that the Ni(0)-NHC catalyst facilitates a ligand-to-ligand hydrogen transfer process. nih.gov Additionally, nickel-catalyzed [2+2] cycloadditions of allenamides have been developed for the regio- and stereoselective synthesis of cyclobutanes. researchgate.net

Ligand Design and Chiral Catalysis for Enantioselective Synthesis

The development of enantioselective catalytic transformations is a major goal in modern organic synthesis. For dienone functionalization, the design of chiral ligands that can effectively coordinate to the metal center and control the stereochemical outcome of the reaction is paramount.

Chiral ligands are crucial for achieving high enantioselectivity in many of the transition metal-catalyzed reactions discussed above. For example, in rhodium-catalyzed C-H functionalization, chiral BINAP ligands have been used to achieve high enantiomeric excess in the reaction of enynes with benzophenone. rsc.org In palladium-catalyzed reactions, a variety of chiral ligands, including non-C2-symmetric phosphoramidite (B1245037) ligands, have been developed for the asymmetric (2+3) annulation of p-quinone methides to form chiral spirocyclopentyl p-dienones. researchgate.net The use of chiral phosphine-oxazoline biphenyl (B1667301) ligands is critical for high catalytic activity and enantioselectivity in Ni(II)-catalyzed asymmetric additions of arylboronic acids to imines. researchgate.net For cobalt-catalyzed C-H functionalization, chiral salicyl-oxazoline (Salox) ligands have been successfully employed for the synthesis of chiral heterocyclic molecules. researchgate.net

The concept of "extended enolates," generated from the deprotonation of β,γ- or α,β-unsaturated carbonyl compounds, has been leveraged in asymmetric C-H functionalization using noncovalent catalysis. nih.gov Both metallic and organic chiral catalysts have been developed to address the challenges of site- and stereoselectivity in reactions involving these ambifunctional intermediates. nih.gov

Elucidation of Catalytic Reaction Mechanisms

A thorough understanding of the reaction mechanism is essential for the optimization of existing catalytic systems and the rational design of new ones. Mechanistic studies often involve a combination of experimental techniques (e.g., kinetic studies, isotope labeling, characterization of intermediates) and computational methods (e.g., DFT calculations).

For ruthenium-catalyzed reactions , deuterium (B1214612) labeling studies have been instrumental in corroborating the mechanism of diene hydroaminomethylation, which involves a reversible diene hydroruthenation to form an allylruthenium complex. rsc.org In the dehydrogenation of amines, kinetic isotope effects suggest a stepwise transfer of CH and NH hydrogens from the amine to a (cyclopentadienone)ruthenium complex. rsc.org

In palladium-catalyzed transformations , the mechanism of the isomerization of allenic sulfones to 1-arylsulfonyl 1,3-dienes has been investigated, leading to a proposed mechanistic pathway. researchgate.netnih.gov For the migratory allylic C(sp3)-H functionalization, mechanistic experiments support a PdH-catalyzed process involving iterative β-H elimination and hydrometallation to form a thermodynamically stable π-allyl Pd species. nih.gov The proposed mechanism for asymmetric palladium-catalyzed allylic substitution often involves the formation of a π-allylpalladium complex followed by nucleophilic attack. researchgate.net

For gold-catalyzed cycloadditions , the proposed mechanism for the reaction of 2-(1-alkynyl)-2-alken-1-ones with nitrones involves the initial activation of the alkyne by the gold catalyst. beilstein-journals.org Computational studies, including DFT calculations, have been used to explore the mechanism of gold-catalyzed intramolecular cycloadditions of trienyne, shedding light on the reactivity and selectivity of these transformations. researchgate.net

In nickel-catalyzed reactions , the mechanism for the regioselective 1,4-addition of boronic acids to dienones is proposed to involve the coordination of the dienyl group to the nickel center. nih.gov DFT studies have also been employed to understand the regio- and stereoselectivity of the nickel-catalyzed homodimerizative [2+2] cycloaddition of allenamides, suggesting that the oxidative addition between a nickel(0) complex and the allene (B1206475) is a key step. researchgate.net

Theoretical and Computational Studies of Nona 1,6 Dien 3 One

Electronic Structure and Reactivity Prediction

A fundamental understanding of a molecule's behavior begins with its electronic structure. Modern computational methods provide powerful tools to probe these characteristics, offering predictive insights into reactivity.

Density Functional Theory (DFT) Investigations of Molecular Systems

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for investigating the electronic properties of organic molecules. However, no specific DFT studies dedicated to nona-1,6-dien-3-one have been reported in the available scientific literature. Such a study would be invaluable for determining key electronic descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's kinetic stability and reactivity. Furthermore, mapping the electrostatic potential surface would reveal the electron-rich and electron-deficient regions, thereby predicting sites susceptible to nucleophilic and electrophilic attack.

High-Level ab initio Calculations (e.g., Coupled Cluster Singles and Doubles (CCSD))

For a more precise understanding of the electronic structure, high-level ab initio calculations, such as the Coupled Cluster Singles and Doubles (CCSD) method, are employed. These methods, while computationally more intensive, provide a higher level of theory and are often used to benchmark results from less computationally demanding methods like DFT. To date, no published research has applied CCSD or similar high-level ab initio methods to the study of this compound. Such calculations would offer a more accurate determination of its molecular geometry, vibrational frequencies, and electronic energies, providing a "gold standard" for theoretical data on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Coordinate Mapping

Understanding the mechanism of reactions involving this compound, such as its conversion to various cyclic compounds, would be greatly enhanced by computational analysis. The identification and characterization of transition states are crucial for elucidating reaction mechanisms. By mapping the reaction coordinate, chemists can visualize the energy landscape of a transformation, identifying the lowest energy path from reactants to products. Currently, there is a lack of computational studies that have performed transition state analysis for reactions involving this compound.

Energetic Profiles and Thermodynamic Considerations of Transformations

The construction of a detailed energetic profile, which includes the relative energies of reactants, intermediates, transition states, and products, is essential for understanding the feasibility and kinetics of a reaction. Thermodynamic considerations, such as the calculation of reaction enthalpies and Gibbs free energies, would provide a quantitative measure of the spontaneity and position of equilibrium for transformations of this compound. This vital computational data is not yet available in the scientific literature for this specific molecule.

Stereochemical Outcomes and Conformational Landscape Analysis

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and physical properties.

The presence of double bonds and the single bond connecting the dienone system in this compound suggests the possibility of multiple conformers. A thorough conformational analysis would identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This understanding is critical for predicting the stereochemical outcomes of reactions, as the preferred conformation of the reactant can significantly influence the stereochemistry of the product. Regrettably, a detailed computational analysis of the conformational landscape and its influence on the stereochemical outcomes of reactions involving this compound has not been documented.

Molecular Stability and Dynamics

A thorough investigation into the molecular stability and dynamics of this compound would require computational chemistry methods to predict its behavior at an atomic level. Such studies are crucial for understanding the compound's shelf-life, reactivity, and conformational preferences.

Detailed Research Findings

Specific computational studies on the molecular stability and dynamics of this compound are not readily found in the reviewed literature. However, a typical research approach would involve the following:

Conformational Analysis: Identifying the most stable three-dimensional arrangements of the molecule (conformers) by calculating their potential energies. Given the flexible seven-carbon chain and the presence of two double bonds, this compound can exist in numerous conformations. The relative energies of these conformers would indicate which shapes are most likely to be present at a given temperature.

Molecular Dynamics (MD) Simulations: Simulating the movement of the atoms in the molecule over time. These simulations can reveal how the molecule behaves in different environments (e.g., in a solvent or at different temperatures) and can identify important dynamic processes, such as conformational changes or the potential for intramolecular reactions.

Data on Molecular Stability and Dynamics

As no specific research data is available, the following table illustrates the type of data that would be generated from such computational studies. The values presented are hypothetical and for illustrative purposes only.

| Computational Method | Parameter | Hypothetical Value for this compound | Significance |

| Density Functional Theory (DFT) | Relative Energy of Conformers | Conformer A: 0 kJ/mol; Conformer B: 5.2 kJ/mol | Indicates the most stable spatial arrangement of the atoms. |

| Frequency Calculation | C=O Stretch Frequency | ~1715 cm⁻¹ | Correlates to experimental IR spectra for identification. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | 1.5 Å over 10 ns | Measures the flexibility and structural changes of the molecule over time. |

Analysis of Non-Covalent Interactions and Their Influence on Reactivity and Selectivity

Non-covalent interactions are crucial in determining how a molecule interacts with itself and with other molecules, which in turn governs its physical properties and chemical reactivity. For this compound, an analysis of these weak interactions would be key to understanding its role as a synthetic intermediate.

Detailed Research Findings

A dedicated analysis of the non-covalent interactions in this compound and their influence on its reactivity and selectivity has not been identified in the surveyed literature. A computational investigation in this area would typically focus on:

Intramolecular Interactions: Identifying and quantifying weak interactions within the molecule itself, such as van der Waals forces or hydrogen bonds (if applicable in a protic solvent). These interactions can influence the molecule's preferred shape and the accessibility of its reactive sites.

Intermolecular Interactions: Studying how molecules of this compound interact with each other and with solvent molecules. This is important for understanding its solubility, boiling point, and aggregation behavior.

Reactivity and Selectivity: In the context of its use in synthesis, computational models could be used to explore how non-covalent interactions with reagents or catalysts direct the outcome of a reaction. For example, understanding these interactions could explain why certain reaction pathways are favored over others, leading to specific products (selectivity).

Data on Non-Covalent Interactions

The table below is a representation of the kind of data that would be produced from an analysis of non-covalent interactions for this compound. The values are purely illustrative.

| Type of Interaction | Method of Analysis | Hypothetical Finding | Implication for Reactivity/Selectivity |

| Intramolecular van der Waals | Quantum Theory of Atoms in Molecules (QTAIM) | Weak attractive interaction between the alkyl chain and the carbonyl group. | Could stabilize a folded conformation, potentially shielding the carbonyl group from attack. |

| Intermolecular Dimerization | Binding Energy Calculation | A dimerization energy of -12 kJ/mol. | Suggests a tendency for molecules to associate in a non-polar solvent. |

| Interaction with a Catalyst | Non-Covalent Interaction (NCI) Plot | Visualization of steric hindrance around one face of a double bond. | Explains why a reagent might preferentially add to the less hindered face, leading to stereoselectivity. |

Future Research Directions and Emerging Applications of Nona 1,6 Dien 3 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of skipped dienes and enones remains a challenge in organic chemistry. rsc.orgelsevierpure.com Future research into Nona-1,6-dien-3-one will likely prioritize the development of green and sustainable synthetic protocols. Current methods for creating related structures, such as β-nitro ketones or other α,β-unsaturated compounds, often rely on volatile organic solvents and can generate significant waste. rsc.org The principles of green chemistry—such as atom economy, the use of renewable feedstocks, and catalysis—offer a roadmap for future synthetic strategies.

Key areas for investigation could include one-pot reactions that combine multiple synthetic steps, thereby reducing waste and improving efficiency. researchgate.netfigshare.com For instance, a nickel-catalyzed cross-dehydrogenative coupling (CDC) strategy has been shown to be effective for the direct synthesis of skipped enones from aldehydes and alkenes, a method that could be adapted for this compound. acs.org Furthermore, exploring aqueous media for key reaction steps, such as the dehydrative alkylation of phosphonium (B103445) ylides with allylic alcohols, could significantly improve the environmental profile of the synthesis. researchgate.net The use of solid-supported reagents and catalysts could also simplify purification processes and allow for catalyst recycling. rsc.orgscielo.br

| Sustainable Approach | Potential Methodology | Anticipated Benefits |

|---|---|---|

| Use of Green Solvents | Transitioning from traditional organic solvents to water or emerging green solvents like cyclopentyl methyl ether (CPME). rsc.orgresearchgate.net | Reduced environmental impact, lower toxicity, and potentially simplified work-up procedures. |

| Catalytic Methods | Employing transition-metal catalysis (e.g., Nickel, Cobalt, Ruthenium) or organocatalysis for key bond formations. rsc.orgacs.orgrsc.orgchemrxiv.org | High efficiency, improved selectivity, and lower activation energy requirements compared to stoichiometric reagents. |

| One-Pot Syntheses | Developing cascade or tandem reactions, such as a one-pot allylation-olefination strategy, to build the molecular framework. researchgate.netfigshare.com | Increased step economy, reduced waste from intermediate purifications, and conservation of time and resources. |

| Renewable Feedstocks | Investigating biosynthetic pathways or utilizing bio-derived starting materials like glyceraldehyde acetonide for constructing parts of the carbon skeleton. scielo.br | Reduced reliance on petrochemical sources and alignment with a circular economy model. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique arrangement of functional groups in this compound—a vinyl ketone and a non-conjugated alkene—opens a rich field for exploring chemoselective reactions. The three primary reactive sites (the carbonyl group, the conjugated C=C bond, and the isolated C=C bond) can potentially be targeted independently under carefully controlled conditions.

Future research could focus on the following transformations:

Chemoselective Reductions/Oxidations: Developing conditions to selectively hydrogenate or epoxidize one double bond while leaving the other untouched. For example, epoxidation of the α,β-unsaturated system can be achieved using environmentally benign reagents like hydrogen peroxide in water. rsc.org

Cycloaddition Reactions: The α,β-unsaturated ketone can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclohexene (B86901) derivatives. rsc.orgnih.gov Additionally, intramolecular photochemical [2+2] cycloadditions between the two alkene moieties could be investigated to create novel bicyclic scaffolds. oup.com

Conjugate Additions: The Michael addition of various nucleophiles to the vinyl ketone moiety is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups at the C-4 position.

Intramolecular Cyclizations: Under acidic or catalytic conditions, the isolated double bond could potentially participate in intramolecular cyclization events, such as ene reactions or gold-catalyzed cascades, leading to the formation of carbocyclic systems. uohyd.ac.inresearchgate.net

| Reaction Type | Target Site | Potential Transformation | Significance |

|---|---|---|---|

| Michael Addition | α,β-Unsaturated System | Addition of nucleophiles (e.g., organocuprates, amines, thiols) to the C-2 position. | Functionalization for creating complex acyclic molecules. |

| Diels-Alder Reaction | α,β-Unsaturated System | [4+2] cycloaddition with a suitable diene to form substituted cyclohexene rings. rsc.orgnih.gov | Rapid construction of cyclic scaffolds with stereochemical control. |

| Epoxidation | Isolated C=C or Conjugated C=C | Selective formation of an epoxide at either the 1,2- or 6,7-position. rsc.org | Creates versatile intermediates for further functionalization. |

| Intramolecular Photocycloaddition | Both C=C Bonds | [2+2] cycloaddition to form a bicyclo[4.2.0]octane derivative. oup.com | Access to strained and unique polycyclic ring systems. |

| Metathesis | Isolated C=C Bond | Ring-closing metathesis with a tethered alkene or cross-metathesis with other olefins. | Molecular editing and construction of macrocycles or new alkenes. |

Design and Synthesis of Advanced Functional Molecules Derived from this compound

The structural features of this compound make it an attractive C9 building block for the synthesis of more complex molecular architectures. sigmaaldrich.comthieme.de Its bifunctional nature allows it to serve as a versatile scaffold in diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse molecules for screening in chemical biology and drug discovery. nih.govnih.gov

By leveraging the selective reactivity discussed previously, this compound can be a starting point for a variety of advanced functional molecules. For example, a sequence involving a Michael addition followed by an intramolecular cyclization could rapidly generate polycyclic natural product-like scaffolds. frontiersin.org The stereocenters created in such transformations could be controlled using asymmetric catalysis, yielding enantiomerically pure compounds. The development of such complexity-generating transformations is a highly sought-after goal in modern organic synthesis. nih.govnih.gov These resulting novel scaffolds could then be evaluated for their utility in materials science or as frameworks for new pharmaceutical agents.

Interdisciplinary Research at the Interface of Chemistry and Biological Systems

An exciting frontier for this compound lies at the intersection of chemistry and biology. The dienone motif is a recognized pharmacophore present in numerous compounds with significant biological activity. acs.orgnih.gov For instance, molecules containing a 1,5-diaryl-3-oxo-1,4-pentadienyl group have shown promise as anticancer agents by targeting the ubiquitin-proteasome system (UPS), which is crucial for the survival of tumor cells. nih.gov These compounds can induce cytotoxic effects in cancer cells and have also demonstrated anti-inflammatory and antiparasitic properties. acs.orgnih.gov Although this compound has a simpler aliphatic structure, its electrophilic α,β-unsaturated ketone moiety suggests it could interact with biological nucleophiles, such as cysteine residues in proteins. This provides a strong rationale for screening this compound and its derivatives for potential bioactivity, including cytotoxic, antimicrobial, or enzyme-inhibitory effects. mdpi.com

Furthermore, many small, unsaturated ketones and alcohols are known for their distinct sensory properties. Related compounds like (E,Z)-3,6-nonadien-1-ol are used in the flavor and fragrance industry for their fresh, melon-like notes. thegoodscentscompany.comjaydevchemicals.com Future interdisciplinary research could therefore explore the organoleptic properties of this compound, potentially identifying new applications in food science or perfumery. This line of inquiry would connect synthetic organic chemistry with sensory analysis and consumer product development.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Nona-1,6-dien-3-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ketonization of dienols or oxidation of allylic alcohols. For example, ozonolysis of 1,6-diene precursors followed by reductive workup can yield this compound. Reaction parameters like temperature (e.g., 0–25°C), catalyst choice (e.g., Pd/C or Ru-based systems), and solvent polarity significantly affect product distribution. Analytical methods such as GC-MS and NMR (¹H/¹³C) are critical for purity assessment .

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

- Methodological Answer : Key spectral identifiers include:

- ¹H NMR : Allylic protons (δ 2.1–2.5 ppm), conjugated diene protons (δ 5.0–5.8 ppm).

- IR : C=O stretch (~1700 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹).

- MS : Molecular ion [M⁺] at m/z 138 and fragmentation patterns (e.g., loss of CH₂=CH₂).

Comparative studies with analogs (e.g., nona-1,5-dien-3-one) highlight shifts in allylic coupling constants as diagnostic markers .

Q. What solvent systems are optimal for stabilizing this compound during storage and reactivity studies?

- Methodological Answer : Non-polar solvents (e.g., hexane) minimize ketone hydration, while inert atmospheres (N₂/Ar) prevent oxidation. Stability assays using UV-Vis spectroscopy show degradation rates increase in polar aprotic solvents (e.g., DMSO) due to nucleophilic attack on the carbonyl group .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic structure and reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV), explaining regioselectivity in Diels-Alder reactions. Transition state analysis using QM/MM methods identifies steric effects from the diene geometry as a barrier to [4+2] adduct formation. Experimental validation via kinetic isotope effects (KIEs) aligns with computed activation energies .

Q. What contradictory findings exist regarding the catalytic hydrogenation of this compound, and how can experimental design resolve them?

- Methodological Answer : Literature discrepancies in hydrogenation rates (e.g., Pd vs. Pt catalysts) may stem from substrate purity or solvent interactions. Controlled studies using standardized substrates (≥99% purity by HPLC) and in situ FTIR monitoring of H₂ uptake can isolate variables. Meta-analysis of kinetic data (Arrhenius plots) under identical conditions (25°C, 1 atm H₂) clarifies catalyst performance .

Q. How does the stereoelectronic environment of this compound influence its photochemical behavior, particularly in [2+2] cycloadditions?

- Methodological Answer : Ultrafast spectroscopy (fs-TA) reveals triplet-state lifetimes (<1 ns) dictating cross vs. homo-cycloaddition ratios. Solvent polarity modulates excited-state dynamics: non-polar media favor suprafacial interactions, while polar solvents stabilize charge-transfer intermediates. Computational transient absorption spectra (TD-DFT) validate experimental quantum yields .

Q. What role does this compound play in natural product biosynthesis, and how can isotopic labeling trace its metabolic pathways?

- Methodological Answer : Isotopic labeling (¹³C at C3) in fungal co-cultures identifies incorporation into polyketide intermediates via LC-MS/MS. Stable isotope-assisted NMR (SI-ROESY) maps carbon flux, revealing enzymatic Baeyer-Villiger oxidation as a key step. Comparative genomics of biosynthetic gene clusters (e.g., PKS-NRPS hybrids) further links structure to activity .

Data Contradiction and Synthesis

Q. Why do thermodynamic studies report varying ΔG values for this compound isomerization, and how can statistical rigor improve consensus?

- Methodological Answer : Discrepancies arise from calibration differences in calorimetry (DSC vs. ITC). A standardized protocol—using reference compounds (e.g., cyclohexane) and error propagation models—reduces variance. Multivariate regression of solvent parameters (e.g., Kamlet-Taft) identifies dielectric constant as the dominant factor in ΔG variability .

Methodological Frameworks

- For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- For Data Analysis : Use multivariate statistics (PCA, ANOVA) to deconvolute overlapping variables in kinetic or spectroscopic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.